molecular formula C9H11N3S B1461585 N-methyl-1-[3-(2-thienyl)-1H-pyrazol-5-yl]methanamine CAS No. 859850-81-0

N-methyl-1-[3-(2-thienyl)-1H-pyrazol-5-yl]methanamine

Cat. No.: B1461585
CAS No.: 859850-81-0
M. Wt: 193.27 g/mol
InChI Key: MPFYRESLIJSFPG-UHFFFAOYSA-N
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Description

N-methyl-1-[3-(2-thienyl)-1H-pyrazol-5-yl]methanamine is a chemical compound that features a pyrazole ring substituted with a thienyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[3-(2-thienyl)-1H-pyrazol-5-yl]methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a thienyl group.

    Introduction of the Methylamine Group: The methylamine group can be introduced via reductive amination. This involves the reaction of the pyrazole derivative with formaldehyde and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[3-(2-thienyl)-1H-pyrazol-5-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the thienyl and pyrazole rings.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Substituted derivatives at the methylamine group.

Scientific Research Applications

N-methyl-1-[3-(2-thienyl)-1H-pyrazol-5-yl]methanamine has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies investigating the interaction of pyrazole derivatives with biological targets.

Mechanism of Action

The mechanism of action of N-methyl-1-[3-(2-thienyl)-1H-pyrazol-5-yl]methanamine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thienyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methanamine
  • N-methyl-1-[3-(2-thienyl)-1,3,4-thiadiazol-5-yl]methanamine

Uniqueness

N-methyl-1-[3-(2-thienyl)-1H-pyrazol-5-yl]methanamine is unique due to the presence of both a pyrazole ring and a thienyl group, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-methyl-1-(3-thiophen-2-yl-1H-pyrazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-10-6-7-5-8(12-11-7)9-3-2-4-13-9/h2-5,10H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFYRESLIJSFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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